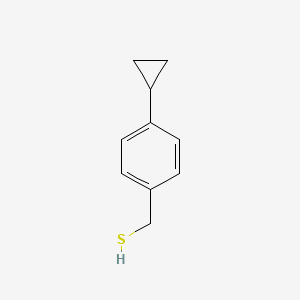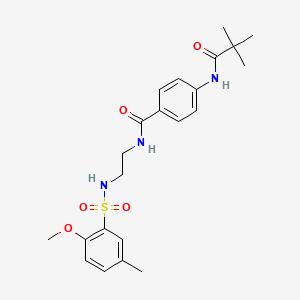
(4-Cyclopropylphenyl)methanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-Cyclopropylphenyl)methanethiol” is a chemical compound with the CAS Number: 1499475-76-1 . It has a molecular weight of 164.27 .
Molecular Structure Analysis
The molecular formula of “(4-Cyclopropylphenyl)methanethiol” is C10H12S . The InChI Code is 1S/C10H12S/c11-7-8-1-3-9(4-2-8)10-5-6-10/h1-4,10-11H,5-7H2 . Theoretical and computational chemistry predicts three minima for both dimers and trimers of methanethiol .Chemical Reactions Analysis
While specific chemical reactions involving “(4-Cyclopropylphenyl)methanethiol” are not available, studies on methanethiol clusters provide insights into the interaction energy between the molecules .Physical And Chemical Properties Analysis
“(4-Cyclopropylphenyl)methanethiol” is reported to have a molecular weight of 164.27 . More detailed physical and chemical properties are not available in the retrieved resources.科学的研究の応用
Methane as a Resource and Methanotrophs
Methanotrophs, bacteria that use methane as their sole carbon source, are researched for their potential in various biotechnological applications. These applications include generating single-cell protein, biopolymers, nanotechnology components, soluble metabolites like methanol and formaldehyde, lipids for biodiesel, growth media, and vitamin B12. Additionally, methanotrophs could be genetically modified to produce novel compounds, and their enzymes could be used for converting methane into other valuable substances. This research indicates the significant potential of methanotrophs in utilizing methane, including derivatives like (4-Cyclopropylphenyl)methanethiol, for a wide range of applications (Strong, Xie, & Clarke, 2015).
RNA Labeling and Purification
In a study on RNA labeling, methanethiosulfonate (MTS) reagents, related to (4-Cyclopropylphenyl)methanethiol, were found to form disulfide bonds more efficiently than common reagents. This improved efficiency enables the study of global microRNA turnover without disrupting RNA levels or processing machinery, indicating the potential of such compounds in detailed RNA research (Duffy et al., 2015).
Electrocatalytic Reduction of CO2 to Methane
Research involving the electrocatalytic reduction of CO2 to methane, which could be relevant to derivatives like (4-Cyclopropylphenyl)methanethiol, demonstrates the feasibility of using ultrathin MoTe2 layers and ionic liquid electrolytes for efficient methane production. This has implications for designing electrocatalysts for converting CO2 to valuable fuels (Liu et al., 2018).
Wetlands and Methane Fluxes
The study of methanotrophs in wetlands provides insights into how these bacteria control methane fluxes. This research is relevant to understanding how derivatives of methane, such as (4-Cyclopropylphenyl)methanethiol, might interact with natural methane cycles in various environments (Chowdhury & Dick, 2013).
Methanotrophs and Copper Interaction
The interaction between methanotrophs and copper is vital for understanding the role of methane and its derivatives in environmental and biotechnological contexts. Copper's influence on methanotrophs affects their ability to oxidize different substrates, including potentially (4-Cyclopropylphenyl)methanethiol (Semrau, DiSpirito, & Yoon, 2010).
CH4 Sensing Using NiO Nanoflakes
Research on developing gas sensors using NiO nanoflakes for CH4 detection has implications for detecting methane and its derivatives. This could potentially include compounds like (4-Cyclopropylphenyl)methanethiol in various industrial and environmental contexts (Zhou et al., 2018).
特性
IUPAC Name |
(4-cyclopropylphenyl)methanethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12S/c11-7-8-1-3-9(4-2-8)10-5-6-10/h1-4,10-11H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOYJNDUICRBBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)CS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclopropylphenyl)methanethiol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3,3-Bis(4-hydroxyphenyl)butyl]-5,5-dimethyloxolan-2-one](/img/structure/B2977950.png)

![(2S)-2-[(2-Methylpropan-2-yl)oxy]propan-1-ol](/img/structure/B2977953.png)
![5,7-Dimethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2977954.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2977958.png)
![1-(2-ethylphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2977959.png)
![N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide](/img/structure/B2977960.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2977962.png)



![7-(4-fluorophenyl)-1-methyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2977972.png)
![N-(3-fluorophenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2977973.png)